5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione
Overview
Description
5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy-pyridine moiety and a dioxane ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methoxy-pyridine-3-amine with a suitable aldehyde or ketone under acidic or basic conditions to form the intermediate. This intermediate is then cyclized with a dioxane derivative under controlled temperature and pressure to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-pyridine-3-amine
- 2,2-Dimethyl-[1,3]dioxane-4,6-dione
Uniqueness
5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione is unique due to its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
5-[(5-Methoxy-pyridin-3-ylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione, also known as CAS 847436-88-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on various studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H14N2O5. The structure features a methoxy group attached to a pyridine ring and a dioxane core that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Activity (MIC in µg/mL) |
---|---|
Escherichia coli | 12.4 |
Staphylococcus aureus | 15.0 |
Bacillus subtilis | 18.0 |
Bacillus cereus | 20.0 |
The results indicate that the compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains, likely due to differences in cell wall composition which affects permeability and susceptibility to the compound .
Anticancer Activity
The anticancer potential of this compound was evaluated using several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colon cancer). The following IC50 values were observed:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.7 |
A549 | 20.8 |
LS174 | 21.8 |
These values suggest that the compound has promising cytotoxic effects against these cancer cell lines .
Selectivity Index
The selectivity index (SI) is an important measure of a compound's therapeutic window. For the tested compound:
Cell Line | Selectivity Index |
---|---|
HeLa | 4.8 |
A549 | 4.3 |
A higher SI indicates a better safety profile for potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with key biological targets such as DNA and topoisomerases. These studies revealed favorable binding affinities, suggesting that the compound may interfere with DNA replication and repair mechanisms in cancer cells .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study involving various synthesized derivatives of Meldrum's acid, it was found that those with similar structural features to our compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, reinforcing the potential effectiveness of this compound in treating infections caused by these pathogens .
- Case Study on Cancer Cell Lines : A comparative analysis indicated that compounds with similar dioxane structures showed enhanced cytotoxicity against multiple cancer cell lines when evaluated using MTT assays. The findings suggest that modifications in substituents can lead to improved anticancer properties .
Properties
IUPAC Name |
5-[[(5-methoxypyridin-3-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-13(2)19-11(16)10(12(17)20-13)7-15-8-4-9(18-3)6-14-5-8/h4-7,15H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQXYPWICVSLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=CN=C2)OC)C(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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